molecular formula C14H18N2O4 B5902689 [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid

[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid

Cat. No. B5902689
M. Wt: 278.30 g/mol
InChI Key: GBPKPEZLQZREQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid, also known as THFAA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. THFAA is a synthetic amino acid derivative that is structurally similar to glycine and has been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid is not fully understood, but it is believed to act by modulating various cellular signaling pathways. For instance, [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to have a wide range of biochemical and physiological effects. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to induce apoptosis in cancer cells and to inhibit the replication of various viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid is its versatility, as it can be easily synthesized and modified to suit specific experimental needs. Additionally, [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to be relatively safe and non-toxic, making it a useful tool for in vitro and in vivo studies. However, one of the limitations of [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid. For instance, further studies are needed to fully elucidate its mechanism of action and to identify specific cellular targets. Additionally, more research is needed to explore its potential use in the treatment of various diseases, such as Alzheimer's disease and cancer. Finally, the development of new synthetic methods for [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid could lead to the discovery of novel derivatives with improved biological activities.

Synthesis Methods

The synthesis of [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid can be achieved through a multistep process that involves the reaction of 3-nitrobenzoic acid with tetrahydrofuran-2-carboxaldehyde, followed by reduction of the nitro group to an amine. The resulting amine is then coupled with N-Boc-glycine, and the Boc group is subsequently removed to yield [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid.

Scientific Research Applications

[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. For instance, it has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

2-[3-(oxolan-2-ylmethylcarbamoyl)anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-13(18)9-15-11-4-1-3-10(7-11)14(19)16-8-12-5-2-6-20-12/h1,3-4,7,12,15H,2,5-6,8-9H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPKPEZLQZREQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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